molecular formula C5H8O B13452247 Spiro[2.2]pentan-1-ol

Spiro[2.2]pentan-1-ol

Cat. No.: B13452247
M. Wt: 84.12 g/mol
InChI Key: HBFGZNAONBKOIN-UHFFFAOYSA-N
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Description

Spiro[22]pentan-1-ol is a unique spirocyclic compound characterized by its highly strained bicyclic structure The spiro[22]pentane framework consists of two cyclopropane rings sharing a single carbon atom, with a hydroxyl group attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[2.2]pentan-1-ol typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with carbenes or carbene equivalents. For instance, dialkyl sulfone reagents can be used as nucleophilic carbene equivalents to synthesize functionalized spiro[2.2]pentanes . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve high yields.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in synthetic methodologies, such as metal-catalyzed reactions, have the potential to make large-scale production more feasible .

Chemical Reactions Analysis

Types of Reactions: Spiro[2.2]pentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Spiro[2.2]pentanone.

    Reduction: Spiro[2.2]pentane.

    Substitution: Halogenated spiro[2.2]pentanes.

Mechanism of Action

The mechanism of action of spiro[2.2]pentan-1-ol is primarily related to its ability to undergo various chemical transformations. Its molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, the hydroxyl group is the primary site of action, leading to the formation of spiro[2.2]pentanone .

Comparison with Similar Compounds

Uniqueness: Spiro[2The presence of the hydroxyl group allows for hydrogen bonding, increasing its solubility in water and other polar solvents .

Properties

IUPAC Name

spiro[2.2]pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c6-4-3-5(4)1-2-5/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFGZNAONBKOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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